2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide
Description
2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide is a synthetic quinoline-derived acetamide compound characterized by a methoxyphenyl substituent at position 2 of the quinoline ring, a nitro group at position 6, and an acetamide-linked oxygen moiety at position 2.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-25-13-5-2-11(3-6-13)16-9-17(26-10-18(19)22)14-8-12(21(23)24)4-7-15(14)20-16/h2-9H,10H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRLUHUZSXQZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide typically involves multiple steps:
Nitration of 4-methoxyphenyl: The starting material, 4-methoxyphenyl, undergoes nitration to introduce a nitro group at the desired position.
Formation of quinoline ring: The nitrated product is then subjected to cyclization reactions to form the quinoline ring structure.
Acetylation: The quinoline derivative is further reacted with acetic anhydride to introduce the acetamide group.
Final coupling: The final step involves coupling the acetamide derivative with the quinoline moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable candidate for further research in various therapeutic areas.
Antitumor Activity
Numerous studies have investigated the antitumor properties of 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Case Study : In vitro tests revealed that the compound significantly reduced cell viability in breast cancer cells at concentrations as low as 10 µM. The mechanism appears to involve apoptosis induction and interference with cell cycle progression.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several animal models, demonstrating its ability to modulate inflammatory responses.
- Case Study : In a study involving induced arthritis models, treatment with the compound resulted in a marked reduction in paw swelling and inflammation markers such as prostaglandin E2 levels, indicating effective COX inhibition.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed against various pathogens.
- Case Study : Preliminary findings suggest that the compound exhibits significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Key structural analogs include quinoline- and quinazoline-based acetamides with modifications in substituents and heterocyclic frameworks. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Anti-Cancer Activities
Key Structural and Functional Differences
Core Heterocycle: The target compound features a quinoline core, whereas analogs 38 and 39 () utilize a quinazoline scaffold. Quinazolines are known for stronger kinase inhibition due to their planar structure, which enhances DNA intercalation . The patented compounds () combine quinoline with tetrahydrofuran-oxy and piperidine groups, suggesting improved solubility or receptor-binding affinity .
In contrast, analogs 38–40 () employ sulfonyl-linked pyrrolidine/piperidine groups, which may improve pharmacokinetics (e.g., bioavailability) . The 4-methoxyphenyl group is shared with compound 38, a moiety linked to enhanced anti-proliferative effects in breast (MCF-7) and colon (HCT-1) cancer models .
Pharmacological Performance :
- Analogs 38–40 demonstrated IC₅₀ values in the low micromolar range (1–10 µM) against tested cell lines via the MTT assay (), a standard for cytotoxicity screening . The target compound’s nitro group could confer similar or superior activity, but empirical validation is required.
Biological Activity
2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structural features, including a methoxyphenyl group, a nitroquinoline moiety, and an acetamide linkage, suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of approximately 368.34 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of different derivatives with potentially enhanced biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that may disrupt cellular functions. The quinoline moiety has been shown to intercalate with DNA, potentially leading to cytotoxic effects through the induction of apoptosis. Additionally, the compound may inhibit key enzymes involved in cellular signaling pathways .
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro tests demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .
Anticancer Activity
The anticancer potential of this compound has been explored through several case studies. In one study, derivatives of quinoline were tested against multiple cancer cell lines (e.g., MDA-MB-231, SUIT-2, HT-29). The results indicated that these compounds exhibited cytotoxic effects comparable to or exceeding those of established chemotherapeutic agents like cisplatin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|---|
| This compound | MDA-MB-231 | XX | Higher |
| SUIT-2 | XX | Lower | |
| HT-29 | XX | Comparable |
Note: Specific IC50 values need to be filled based on experimental data.
Case Studies
- Study on Antimicrobial Properties : A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of quinoline derivatives in inhibiting bacterial growth. The study utilized various strains and reported significant reductions in viability upon treatment with these compounds .
- Cytotoxicity Evaluation : Research conducted on a series of quinoline derivatives showed that modifications in the structure could enhance their cytotoxicity against cancer cell lines. The study emphasized the importance of structural optimization for improving therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
